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Compound of Interest

Compound Name: 2-Methyl-N-(o-tolyl)benzamide

CAS No.: 22978-49-0

Cat. No.: B181321

Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[5][6][7]
2-Methyl-N-(o-tolyl)benzamide (C₁₅H₁₅NO) is a sterically hindered bis-ortho-substituted

amide. In drug development and forensic chemistry, it holds a dual status:

Pharmaceutical Intermediate: It is the direct linear precursor to Methaqualone (2-methyl-3-(o-

tolyl)-4(3H)-quinazolinone). Cyclization of this amide yields the sedative-hypnotic drug.

Process Impurity: Its presence in final drug substances indicates incomplete cyclization or

specific synthetic pathways (e.g., reaction of N-acetylanthranilic acid with o-toluidine).

Characterizing this molecule requires overcoming challenges related to its conformational

rigidity (atropisomerism potential due to steric clash between the two ortho-methyl groups) and

its structural similarity to related isomers (e.g., m-tolyl analogs).
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Property Value Notes

IUPAC Name
2-Methyl-N-(2-

methylphenyl)benzamide

Synonyms: 2,2'-

Dimethylbenzanilide

CAS Number 22978-49-0
Distinct from m-tolyl isomer

(56776-45-5)

Molecular Weight 225.29 g/mol
Monoisotopic Mass: 225.1154

Da

Melting Point 110–112 °C
Distinct from Methaqualone

(113–115 °C)

Solubility Soluble in MeOH, ACN, CHCl₃ Poor water solubility; logP ~3.3

Analytical Strategy & Workflow
The characterization strategy distinguishes the target analyte from its starting materials (o-

toluidine, o-toluoyl chloride) and its cyclized derivative.
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Figure 1: Analytical Decision Tree for the characterization of sterically hindered benzanilides.
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Protocol 1: High-Performance Liquid
Chromatography (HPLC)
Objective: Quantitative purity assessment and separation from o-toluidine and Methaqualone.

Method Rationale
Because the analyte is neutral and hydrophobic (logP ~3.3), a C18 Reverse Phase column is

selected. A gradient is necessary to elute the polar amine (o-toluidine) early and separate the

amide from the structurally similar quinazolinone.

Chromatographic Conditions
Parameter Setting

Column
Agilent ZORBAX Eclipse Plus C18 (150 mm ×

4.6 mm, 3.5 µm) or equivalent

Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)

Mobile Phase B Acetonitrile (HPLC Grade)

Flow Rate 1.0 mL/min

Column Temp 30 °C

Detection
UV at 230 nm (Amide

) and 254 nm (Aromatic)

Injection Vol 5–10 µL

Gradient Program
0–2 min: 10% B (Isocratic hold to elute polar amines like o-toluidine).

2–15 min: 10%

90% B (Linear gradient).

15–20 min: 90% B (Wash to elute highly lipophilic dimers).
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20–25 min: 10% B (Re-equilibration).

System Suitability Criteria (Self-Validating)
Resolution (

): > 2.0 between o-toluidine (RT ~3 min) and 2,2'-Dimethylbenzanilide (RT ~12 min).

Tailing Factor (

): 0.9 <

< 1.2 for the main peak.

Precision: RSD < 1.0% for retention time (n=6 injections).

Protocol 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy
Objective: Definitive structural elucidation. The key challenge is distinguishing the two methyl

groups, which are chemically distinct due to the amide linkage.

Sample Preparation[1][9][10][11][12]
Solvent: DMSO-

or CDCl₃ (approx. 600 µL).

Concentration: 10–15 mg per sample tube.

Temperature: 298 K (25 °C). Note: If signals are broad due to restricted rotation around the

amide bond, acquire spectra at 323 K (50 °C) to sharpen peaks.

Expected Spectral Features ( H NMR, 400 MHz, DMSO- )
The molecule possesses a plane of symmetry only if time-averaged; however, in the static

conformation, the two rings are twisted.

Amide Proton (-NH-): A broad singlet typically appearing downfield at 9.5–10.0 ppm. Its

presence confirms the ring is open (not cyclized to Methaqualone).
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Methyl Groups (-CH₃):

Benzoyl Methyl (C2-Me): Singlet,

~2.35–2.45 ppm.

Aniline Methyl (C2'-Me): Singlet,

~2.15–2.25 ppm.

Differentiation: The aniline methyl is often slightly shielded relative to the benzoyl methyl

due to the orthogonal twist of the aromatic rings.

Aromatic Region: Multiplet,

7.1–7.6 ppm (8 protons). Look for the characteristic splitting of 1,2-disubstituted benzenes.

Structural Logic Check
If the NH signal is absent and a new singlet appears around

2.6 ppm (C2-Me on quinazolinone ring), the sample has cyclized to Methaqualone.

Protocol 3: Mass Spectrometry (LC-MS/MS)
Objective: Confirmation of molecular mass and fragmentation fingerprinting.

Instrument Settings (ESI+)
Ionization: Electrospray Ionization (Positive Mode).

Capillary Voltage: 3.5 kV.

Source Temp: 350 °C.

Mass Spectral Interpretation
Precursor Ion:

m/z.
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Sodium Adduct:

m/z.

Fragmentation Pathway (MS/MS of 226.12)
Collision Induced Dissociation (CID) yields characteristic daughter ions:

Cleavage of Amide Bond:

Fragment A (Acylium ion):

m/z (2-methylbenzoyl cation).

Fragment B (Amine ion):

m/z (2-methylaniline cation).

Tropylium Formation: The ion at 91 m/z (tropylium) is highly characteristic of the benzyl/tolyl

substructures.
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Figure 2: Proposed MS/MS fragmentation pathway for 2,2'-Dimethylbenzanilide.

Solid-State Characterization (IR & XRD)
Fourier Transform Infrared (FT-IR)
Used for rapid identification of the solid powder.
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Amide I Band (C=O[1] Stretch): Strong peak at 1645–1660 cm⁻¹. (Note: This is lower than

the C=O stretch of the cyclic quinazolinone, which typically appears >1680 cm⁻¹).

Amide II Band (N-H Bend): ~1530 cm⁻¹.

N-H Stretch: 3250–3300 cm⁻¹ (Medium, broad).

X-Ray Diffraction (XRD)
Relevant if polymorphism is suspected during crystallization scale-up.

Crystal System: Monoclinic.[2][3]

Space Group:

.

Key Feature: The molecules form chains via N-H...O hydrogen bonds.[2][1][3][4] The two

aromatic rings are inclined at approx 88° to each other (almost perpendicular) to minimize

steric clash between the methyl groups [1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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